4-(Trifluoromethyl)-2-nitrobenzamidine
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Overview
Description
4-(Trifluoromethyl)-2-nitrobenzamidine is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) and a nitro group (-NO2) attached to a benzamidine core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-2-nitrobenzamidine typically involves multiple steps. One common method includes the nitration of 4-(Trifluoromethyl)aniline to introduce the nitro group, followed by the conversion of the resulting nitro compound to the benzamidine derivative. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-2-nitrobenzamidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Reduction: 4-(Trifluoromethyl)-2-aminobenzamidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)-2-nitrobenzamidine finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-nitrobenzamidine is largely dependent on its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group can undergo bioreduction to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
Comparison: 4-(Trifluoromethyl)-2-nitrobenzamidine is unique due to the presence of both trifluoromethyl and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
296767-15-2 |
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Molecular Formula |
C8H6F3N3O2 |
Molecular Weight |
233.15 g/mol |
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6F3N3O2/c9-8(10,11)4-1-2-5(7(12)13)6(3-4)14(15)16/h1-3H,(H3,12,13) |
InChI Key |
KIBCKGRRIAGVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=N)N |
Origin of Product |
United States |
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